molecular formula C22H23N3O5 B11147984 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11147984
M. Wt: 409.4 g/mol
InChI Key: YUBQKEIBPPYTQF-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that features a benzimidazole moiety linked to a chromenone structure via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and chromenone intermediates, followed by their coupling through an ethyl linker.

    Preparation of Benzimidazole Intermediate: The benzimidazole moiety can be synthesized via the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Preparation of Chromenone Intermediate: The chromenone structure is typically synthesized through the cyclization of appropriate phenolic compounds with diketones.

    Coupling Reaction: The final step involves the coupling of the benzimidazole and chromenone intermediates using an ethyl chain. This can be achieved through nucleophilic substitution reactions, where the benzimidazole is alkylated with an ethyl halide, followed by the attachment of the chromenone moiety via an esterification or amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chromenone moiety can be oxidized to form a ketone.

    Reduction: The carbonyl groups in the chromenone structure can be reduced to alcohols.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of chromenone ketones.

    Reduction: Formation of chromenone alcohols.

    Substitution: Formation of halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The chromenone structure may contribute to its antioxidant properties, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide is unique due to its combination of benzimidazole and chromenone structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide

InChI

InChI=1S/C22H23N3O5/c1-22(2)11-17(27)21-16(26)9-13(10-18(21)30-22)29-12-20(28)23-8-7-19-24-14-5-3-4-6-15(14)25-19/h3-6,9-10,26H,7-8,11-12H2,1-2H3,(H,23,28)(H,24,25)

InChI Key

YUBQKEIBPPYTQF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCCC3=NC4=CC=CC=C4N3)O)C

Origin of Product

United States

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